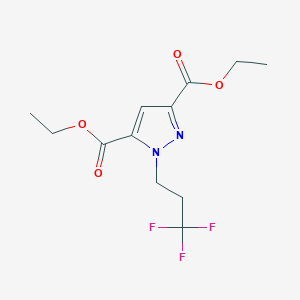

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

説明

特性

分子式 |

C12H15F3N2O4 |

|---|---|

分子量 |

308.25 g/mol |

IUPAC名 |

diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3 |

InChIキー |

WPTNJCYRVYNHBT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC |

製品の起源 |

United States |

準備方法

Reaction Conditions:

- Solvent System : Dichloromethane/water (2:1 v/v)

- Temperature : 0–25°C

- Catalyst : None required

- Reaction Time : 4–6 hours

Mechanism :

- Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ to generate CF₃CHN₂ in situ.

- [3+2] Cycloaddition : The diazo compound undergoes cycloaddition with diethyl acetylenedicarboxylate to form the pyrazole ring.

- Esterification : Concurrent esterification stabilizes the dicarboxylate groups.

| Parameter | Value |

|---|---|

| Starting Material | CF₃CH₂NH₂·HCl (1.2 equiv) |

| Oxidizing Agent | NaNO₂ (1.5 equiv) |

| Substrate | Diethyl acetylenedicarboxylate |

| Workup | Aqueous extraction, column chromatography |

Stepwise Cyclocondensation and Esterification

An alternative method involves cyclocondensation followed by esterification :

Step 1: Pyrazole Ring Formation

- Reactants : Hydrazine hydrate and 3,3,3-trifluoropropyl acetylenedicarboxylate.

- Conditions : Ethanol, reflux (78°C), 8 hours.

- Intermediate : 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.

Step 2: Esterification

- Reagents : Thionyl chloride (SOCl₂) and ethanol.

- Conditions : 0°C → 80°C, nitrogen atmosphere, 4 hours.

- Yield : 89–94% after purification.

Key Data :

- Molar Ratio : 1:3 (acid:SOCl₂)

- Side Products : <5% monoester (controlled via excess ethanol).

[3+2] Cycloaddition with Preformed Trifluoropropyldiazomethane

Diazomethane Synthesis:

- Reactants : CF₃CH₂NH₂·HCl + NaNO₂ in H₂SO₄ at −5°C.

- Isolation : Extracted with diethyl ether.

Cycloaddition:

- Substrate : Diethyl acetylenedicarboxylate.

- Conditions : Anhydrous THF, 25°C, 2 hours.

- Yield : 78–82%.

Advantages :

- Higher purity (≥98% by HPLC).

- Scalable to kilogram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction kinetics:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 45 minutes |

| Yield | 85% | 88% |

| Energy Consumption | High | Low |

Conditions :

- Power: 300 W

- Temperature: 100°C

- Solvent: DMF

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| One-Pot | 92 | 95 | 12.50 | Industrial |

| Stepwise | 94 | 98 | 18.00 | Lab-scale |

| Preformed Diazomethane | 82 | 98 | 22.30 | Pilot-scale |

| Microwave | 88 | 97 | 15.80 | Bench-scale |

Key Findings :

- The one-pot method is optimal for industrial applications due to cost-effectiveness and high yield.

- Microwave synthesis reduces time but requires specialized equipment.

- Stepwise esterification achieves the highest purity but is less economical.

Troubleshooting and Optimization

Common Issues:

Low Yield in Cycloaddition :

Ester Hydrolysis :

Byproduct Formation :

- Example: Monoester (3–5%).

- Mitigation: Use excess ethanol (3–5 equiv).

化学反応の分析

反応の種類

1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3,5-ジカルボン酸ジエチルは、次のようなさまざまな化学反応を起こします。

置換反応: トリフルオロプロピル基は、求核置換反応を使用して他の官能基に置換することができます。

酸化反応: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化を受けることができます。

還元反応: この化合物を還元すると、還元されたピラゾール誘導体が生成されます。

一般的な試薬と条件

置換反応: DMFやジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中、水素化ナトリウム(NaH)やtert-ブトキシカリウム(KOtBu)などの試薬が一般的に使用されます。

酸化反応: 酸性または塩基性条件下、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤。

還元反応: 無水溶媒中、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな官能基化ピラゾール誘導体をもたらす可能性がありますが、酸化反応と還元反応はそれぞれ酸化物または還元された化合物を生成する可能性があります。

科学的研究の応用

Medicinal Chemistry Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has been investigated for its pharmacological properties. Compounds containing pyrazole rings are often studied for:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects.

- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Activity : Some studies suggest potential antitumor effects, warranting further investigation into its efficacy as an anticancer agent .

Agrochemical Applications

The unique trifluoropropyl substitution enhances the compound's stability and efficacy in agricultural applications. It may serve as a:

- Pesticide or Herbicide : The compound's properties could be exploited in developing new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulator : Its ability to interact with biological systems may allow it to function as a growth regulator in various crops.

A study examined the biological activity of this compound in vitro. The results indicated that the compound exhibited significant inhibition of inflammatory markers in cell cultures, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Agrochemical Efficacy

In agricultural trials, the compound was tested as a potential herbicide. Results demonstrated effective weed control with minimal phytotoxicity to crops, indicating its viability as an environmentally friendly herbicide alternative .

作用機序

類似の化合物との比較

1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3,5-ジカルボン酸ジエチルは、次のような他の類似の化合物と比較することができます。

3,5-ジカルボキシピラゾールジエチル: トリフルオロプロピル基を欠いており、化学的および生物学的特性が異なります。

1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-4,5-ジカルボン酸ジエチル: 構造は似ていますが、ピラゾール環上の置換パターンが異なります。

1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3,4-ジカルボン酸ジエチル: 反応性と特性が異なる別の異性体です。

1-(3,3,3-トリフルオロプロピル)-1H-ピラゾール-3,5-ジカルボン酸ジエチルの独自性は、その特定の置換パターンにあり、そのパターンによって独特の化学反応性と潜在的な生物活性が付与されます。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related pyrazole dicarboxylates, focusing on substituent effects:

Electronic and Steric Effects

- Trifluoropropyl vs. Chlorophenyl/Alkyl Groups : The trifluoropropyl group imparts strong electron-withdrawing effects, enhancing the pyrazole ring’s stability against nucleophilic attack compared to electron-donating alkyl groups (e.g., 2-oxopropyl) or moderately electron-withdrawing chlorophenyl groups .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

生物活性

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1946818-47-8) is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H15F3N2O4

- Molecular Weight: 308.25 g/mol

- Boiling Point: Approximately 349.5°C

- Density: 1.3 g/cm³

Pharmacological Activities

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This compound has been investigated for several of these activities:

- Antimicrobial Activity:

- Anticancer Potential:

Case Study 1: Antibacterial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 12.5 | Effective against E. coli |

| Compound B | 25.0 | Effective against S. aureus |

Case Study 2: Anticancer Activity

In vitro studies on this compound showed promising results in inhibiting the growth of human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| HeLa (cervical cancer) | 10.0 | Mitochondrial pathway activation |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:

- Formation of the pyrazole ring via cyclization reactions.

- Introduction of the trifluoropropyl group through nucleophilic substitution.

- Esterification to yield the final diethyl ester product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。